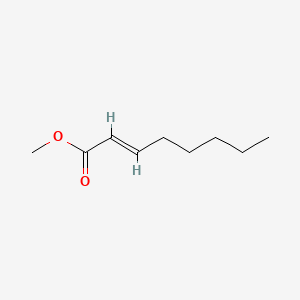

Methyl oct-2-enoate

Descripción

Fundamental Research Paradigms and Scope

The foundational research on methyl trans-2-octenoate has largely been driven by its sensory characteristics. Its fruity and green aroma profile has made it a subject of interest in the study of flavor chemistry. chemicalbook.comthegoodscentscompany.com Investigations into its synthesis, typically through the direct esterification of trans-2-octenoic acid with methanol (B129727), have been a key area of chemical research. chemicalbook.com

Beyond its aromatic properties, methyl trans-2-octenoate serves as a versatile starting material in organic synthesis. medchemexpress.com Its chemical structure, featuring a reactive α,β-unsaturated ester moiety, allows for a variety of chemical transformations. For instance, it can be oxidized to form methyl 3-oxobutyrate, a precursor used in the production of pharmaceuticals and agrochemicals. medchemexpress.com This reactivity makes it a valuable building block for creating more complex molecules. chemimpex.com

Interdisciplinary Relevance Across Chemical Biology and Materials Science

The influence of methyl trans-2-octenoate extends beyond traditional chemistry into the realms of chemical biology and materials science. In the field of chemical biology, there is growing interest in its potential role in biological systems. While research is ongoing, its parent compound, 2-octenoic acid, has been identified as a potential pheromone in certain insects, suggesting a possible role for its methyl ester derivative in chemical communication. hmdb.ca The study of how organisms produce and respond to such compounds is a key focus of chemical ecology.

In materials science, methyl trans-2-octenoate and similar α,β-unsaturated esters are being explored for their utility in polymer chemistry. chemimpex.com Research has demonstrated the use of model compounds like methyl trans-2-octenoate in tandem isomerization and hydroformylation reactions. nsf.gov This process can be applied to functionalized polyethylene, creating dihydroxyl-functionalized polymers that can serve as building blocks for novel triblock copolymers. nsf.gov These copolymers, in turn, can be used to create amphiphilic polymers that form micelles in water, opening up possibilities for applications in areas like drug delivery and nanotechnology. nsf.gov

Critical Gaps in Current Research and Prospective Research Directions

Despite its established uses, significant gaps remain in the comprehensive understanding of methyl trans-2-octenoate. While its potential as a precursor in pharmaceutical synthesis is acknowledged, further investigation into its specific therapeutic effects is warranted, particularly in areas like cancer and inflammation research where related compounds have shown promise. medchemexpress.com

A significant area for future exploration lies in its biological activity. The metabolic pathways of trans-2-octenoic acid have been studied in microorganisms, but a deeper understanding of how methyl trans-2-octenoate is metabolized in various organisms, including humans, is needed. hmdb.catandfonline.com Elucidating its role in insect chemical communication could also lead to the development of novel pest management strategies.

In the realm of materials science, while initial studies are promising, more research is needed to fully realize the potential of methyl trans-2-octenoate in polymer synthesis. chemimpex.comnsf.gov Optimizing reaction conditions and exploring the properties of the resulting polymers could lead to the development of new high-performance materials with unique characteristics. nsf.gov Furthermore, a comprehensive investigation into the structure-property relationships of polymers derived from this compound is a critical next step.

Table 1: Chemical and Physical Properties of Methyl trans-2-octenoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O2 | scbt.com |

| Molecular Weight | 156.22 g/mol | scbt.com |

| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.com |

| Odor | Fruity, green | chemicalbook.com |

| Boiling Point | 70.0 °C @ 4.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 175.00 °F (79.44 °C) | thegoodscentscompany.com |

| Specific Gravity | 0.894 to 0.904 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.437 to 1.447 @ 20.00 °C | thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in alcohol |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-oct-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBQSBZJDJHMLF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223919 | |

| Record name | Methyl (E)-2-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fruity, green aroma | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 °C. @ 4.00 mm Hg | |

| Record name | Methyl 2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.896-0.900 | |

| Record name | Methyl trans-2-octenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7367-81-9, 2396-85-2, 68854-59-1 | |

| Record name | Methyl (E)-2-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-octenoate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, methyl ester, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-2-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-oct-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OCTENOATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EN9V40J78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-octenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis and Derivatization Strategies for Methyl Trans 2 Octenoate

Chemical Synthesis Methodologies and Optimization

The construction of the methyl trans-2-octenoate scaffold can be achieved through several synthetic routes, each with its own set of conditions and optimizations.

Esterification Pathways and Reaction Kinetics

The most direct method for synthesizing methyl trans-2-octenoate is the esterification of trans-2-octenoic acid with methanol (B129727). chemicalbook.comchemicalbook.com This acid-catalyzed reaction is typically driven to completion by removing the water formed during the process.

Fischer Esterification: This classical approach involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. To favor the formation of the ester, the reaction is often performed under azeotropic conditions, where a solvent like toluene (B28343) or benzene (B151609) is used to remove water as it is formed, thereby shifting the equilibrium toward the products.

While specific kinetic data for the esterification of trans-2-octenoic acid is not extensively published in readily available literature, the reaction follows general second-order kinetics, being first order in both the carboxylic acid and the alcohol under acidic conditions. The rate is influenced by factors such as temperature, catalyst concentration, and the efficiency of water removal.

| Parameter | Condition | Purpose |

| Reactants | trans-2-Octenoic acid, Methanol | Formation of the ester |

| Catalyst | Sulfuric Acid (H₂SO₄) | To protonate the carbonyl oxygen, increasing electrophilicity |

| Conditions | Azeotropic distillation | To remove water and drive the reaction to completion |

| Product | Methyl trans-2-octenoate | The desired unsaturated ester |

Transesterification Processes in Contextual Synthesis

Transesterification is another vital pathway for producing methyl trans-2-octenoate, particularly in the context of biodiesel production and the modification of existing esters. techscience.cn This process involves the reaction of an ester with an alcohol to form a different ester. For instance, triglycerides, which are esters of glycerol (B35011) and fatty acids, can be transesterified with methanol to yield fatty acid methyl esters (FAMEs). rsc.org

In a relevant study, the transesterification of glyceryl trioctanoate with methanol was investigated using a praseodymium(IV) oxide (PrO₂) nanoparticle catalyst. rsc.org This heterogeneous catalyst demonstrated high efficiency under solvothermal conditions.

Key Research Findings on Transesterification:

Catalyst: Praseodymium(IV) oxide (PrO₂) nanoparticles proved to be effective heterogeneous catalysts. rsc.org

Reaction Conditions: The reaction was successfully carried out in an autoclave at 200 °C. rsc.org

Yield: A quantitative yield of methyl octanoate (B1194180) was achieved within 8 hours with a catalyst loading of 6 mg for 1.6 mmol of glyceryl trioctanoate. rsc.org

This method highlights the potential of using heterogeneous catalysts for the clean and efficient production of methyl esters from larger ester precursors, which is a cornerstone of modern green chemistry. rsc.org

Stereoselective Synthesis of Octenoate Derivatives

Controlling the stereochemistry of the double bond and adjacent chiral centers is crucial for the synthesis of biologically active molecules and fine chemicals.

The double bond in α,β-unsaturated esters like ethyl trans-2-octenoate is a key functional group for introducing new stereocenters. Asymmetric cis-dihydroxylation, which adds two hydroxyl groups across the double bond in a syn-fashion, is a powerful tool for creating chiral diols. While classical methods often rely on toxic and expensive osmium tetroxide, modern research focuses on more sustainable iron-based catalysts. innovationhub.hk

Recent studies have shown that iron(II) complexes with specific chiral tetradentate N₄ ligands can catalyze the highly enantioselective cis-dihydroxylation of trisubstituted and electron-deficient alkenes using aqueous hydrogen peroxide (H₂O₂) as the oxidant. nih.gov This approach offers a greener alternative to osmium-based methods. innovationhub.hknih.gov

Iron-Catalyzed Asymmetric Dihydroxylation:

Substrates: Linear α,β-unsaturated esters, including ethyl trans-2-octenoate, are suitable substrates. chinesechemsoc.org

Catalyst System: An iron(II) complex, such as cis-α-[FeII(2-Me₂-BQPN)(OTf)₂], is used. nih.gov

Oxidant: Aqueous hydrogen peroxide (H₂O₂) serves as a green oxidant. innovationhub.hknih.gov

Selectivity: This method produces optically pure dihydroxy esters with excellent enantioselectivities, often reaching 97–99% ee. chinesechemsoc.org

These resulting chiral diols are versatile building blocks for the synthesis of natural products and pharmaceuticals. chinesechemsoc.org

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, renowned for its ability to produce predominantly (E)- or trans-α,β-unsaturated esters. nrochemistry.comwikipedia.orgalfa-chemistry.com This makes it an ideal method for synthesizing the trans-isomer of methyl 2-octenoate.

The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of methyl trans-2-octenoate, the reaction would involve methyl (diethoxyphosphoryl)acetate and hexanal.

Mechanism and Stereoselectivity of the HWE Reaction:

Deprotonation: A base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), deprotonates the phosphonate ester to form a nucleophilic carbanion. alfa-chemistry.comorganic-chemistry.org

Nucleophilic Addition: The carbanion adds to the carbonyl group of the aldehyde (hexanal).

Oxaphosphetane Formation: An intermediate oxaphosphetane is formed. The transition state leading to the trans-alkene is sterically favored and lower in energy. nrochemistry.com

Elimination: The oxaphosphetane collapses to yield the (E)-alkene and a water-soluble dialkyl phosphate (B84403) byproduct, which is easily removed. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The HWE reaction's high (E)-selectivity generally obviates the need for subsequent isomerization for the synthesis of the trans-isomer. wikipedia.org While isomerization from trans to cis can occur, for instance in the presence of light, the HWE reaction itself is a reliable method for the direct formation of the trans double bond.

| Reactant 1 | Reactant 2 | Base | Product | Key Feature |

| Methyl (diethoxyphosphoryl)acetate | Hexanal | NaH or NaOMe | Methyl trans-2-octenoate | High (E)-stereoselectivity |

Enantioselective cis-Dihydroxylation of Related Alkenoates

Application as a Core Building Block for Complex Molecule Synthesis

Methyl trans-2-octenoate is not just a fragrance or flavor compound; it is a valuable intermediate in organic synthesis. chemimpex.commedchemexpress.com Its functional groups—the ester and the electron-deficient double bond—allow for a variety of chemical transformations, making it a useful starting material for more complex molecules. medchemexpress.com

One notable application is in the synthesis of natural product precursors. For example, methyl trans-2-octenoate can be a precursor to key fragments of complex molecules. In one synthetic route, a related compound, methyl (R)-6-acetoxy-7-octenoate, was prepared and utilized as a coupling partner in an HWE reaction to construct the carbon skeleton of a protected stereoisomer of (6R,7E,9S,10R,12Z)-6,9,10-trihydroxy-7,12-hexadecadienoic acid. tandfonline.com This complex fatty acid is a potential building block for the synthesis of nigricanosides, which are antimitotic natural products isolated from marine algae. tandfonline.com This demonstrates how a relatively simple molecule like an octenoate ester can be strategically employed in the stereoselective synthesis of intricate and biologically relevant targets.

Biocatalytic and Enzymatic Synthesis Approaches

Enzymatic methods for ester synthesis are gaining prominence over traditional chemical routes due to their high specificity, mild reaction conditions, and reduced environmental impact. scielo.br Lipases, in particular, are versatile biocatalysts for producing esters like methyl trans-2-octenoate. researchgate.net

Lipase-Mediated Esterification and Transesterification Reactions

Lipases (EC 3.1.1.3) are hydrolases that catalyze the hydrolysis of triglycerides in aqueous environments. scielo.br However, in non-aqueous or micro-aqueous media, the thermodynamic equilibrium of the reaction shifts, enabling lipases to effectively catalyze synthesis reactions such as esterification and transesterification. scielo.brnih.gov This adaptability makes them ideal for producing flavor and fragrance esters. researchgate.net

Esterification: The direct esterification route involves the reaction of trans-2-octenoic acid with methanol, catalyzed by a lipase (B570770). Water is a byproduct of this reaction. The reaction mechanism for lipase-catalyzed esterification can vary. For instance, in anhydrous organic solvents like n-hexane, the reaction often follows a Ping-Pong Bi-Bi mechanism with potential substrate inhibition by both the acid and the alcohol. mdpi.com In this mechanism, the enzyme first binds with the carboxylic acid, releasing a molecule of water and forming an acyl-enzyme intermediate. Subsequently, the alcohol binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme. mdpi.com

Transesterification: Alternatively, methyl trans-2-octenoate can be synthesized via transesterification (or alcoholysis). This process involves reacting a different ester of trans-2-octenoic acid (e.g., a vinyl or ethyl ester) with methanol. researchgate.net Transesterification can be advantageous as it avoids the production of water, which can sometimes lead to enzyme inactivation or promote the reverse hydrolytic reaction. scielo.br For example, studies on the transesterification of glyceryl trioctanoate have shown that the reaction proceeds in stages, first forming octanoic acid as an intermediate, which then esterifies with the alcohol. acs.org

The choice between esterification and transesterification depends on factors such as substrate availability, cost, and desired reaction kinetics.

Enzyme Selection and Immobilization Techniques for Enhanced Catalysis

The selection of an appropriate lipase is crucial for efficient synthesis. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas cepacia, are commonly used due to their stability and activity in organic media. acs.orglmaleidykla.ltmdpi.com For instance, Candida antarctica Lipase B (CALB) is noted for its high efficiency in a diverse range of synthesis reactions. mdpi.comtandfonline.com

To improve their stability, reusability, and catalytic performance in industrial processes, lipases are often immobilized on solid supports. rsc.orgresearchgate.net Immobilization can prevent enzyme aggregation in organic solvents, increase surface area, and in some cases, enhance catalytic activity through favorable conformational changes. researchgate.netresearchgate.net Several immobilization strategies exist, each with distinct advantages.

Common Immobilization Techniques for Lipases:

| Immobilization Method | Description | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Adsorption | The enzyme is physically bound to the support surface via weak forces like van der Waals or hydrophobic interactions. | Simple, economical, minimal enzyme modification. | Enzyme may leach from the support, especially in aqueous media. | nih.govrsc.org |

| Covalent Coupling | The enzyme is attached to the support via strong covalent bonds, often using a cross-linking agent like glutaraldehyde. | Strong binding prevents leaching, enhances stability. | Can lead to enzyme denaturation or loss of activity if active site is involved. | researchgate.netresearchgate.net |

| Entrapment | The enzyme is physically confined within the porous matrix of a polymer or gel (e.g., silica (B1680970) gel, polyacrylamide). | Protects enzyme from harsh environments, applicable to various enzymes. | Mass transfer limitations for substrates and products can reduce reaction rates. | rsc.orgresearchgate.net |

| Cross-Linking | Enzyme molecules are cross-linked to each other to form cross-linked enzyme aggregates (CLEAs). | Support-free, high catalyst concentration, good stability. | Can result in diffusion limitations, requires optimization of cross-linking conditions. | researchgate.net |

Silica-based materials are popular supports due to their high physical, chemical, and thermal stability. ort.edu.uy The porosity and surface chemistry of silica can be tailored to optimize enzyme loading and activity. ort.edu.uy For example, functionalizing silica with hydrophobic groups like octyl can enhance the immobilization of lipases through hydrophobic adsorption and improve biocatalyst stability. ort.edu.uy

Process Optimization via Response Surface Methodology in Biocatalysis

To maximize the yield and efficiency of biocatalytic synthesis, it is essential to optimize reaction parameters. Response Surface Methodology (RSM) is a powerful statistical tool used for modeling and optimizing processes where multiple variables influence a response, such as ester conversion. lmaleidykla.ltnih.gov RSM allows for the evaluation of the effects of several parameters simultaneously and their interactions, reducing the number of required experiments compared to one-variable-at-a-time optimization. nih.gov

Commonly optimized parameters in enzymatic ester synthesis include:

Reaction temperature

Enzyme concentration

Substrate molar ratio (acid to alcohol)

Reaction time

Using a statistical design, such as a Central Composite Design (CCD) or Box-Behnken Design, a series of experiments is conducted. ijcce.ac.irjchemlett.com The results are then fitted to a polynomial equation to create a mathematical model that describes the relationship between the variables and the response. repec.org This model can be visualized as 3D response surface plots, which help identify the optimal conditions for achieving the maximum yield. researchgate.net

Examples of Optimized Parameters in Enzymatic Ester Synthesis using RSM:

| Ester Product | Lipase Used | Optimized Parameters | Predicted/Achieved Yield | Citations |

|---|---|---|---|---|

| Phenethyl octanoate | Lipozyme® RM IM | Time: 120 min, Temp: 30°C, Enzyme: 7%, Substrate Ratio: 0.8 M / 0.267 M | 80% Conversion | lmaleidykla.lt |

| Kojic acid monooleate | Lipozyme RMIM | Time: 42 h, Temp: 52.5°C, Enzyme: 0.17 g, Substrate Ratio: 4 mmol | 37.21% Conversion | nih.gov |

| Biolubricant (TMP triester) | Unspecified | Time: 48 h, Temp: 50°C, Catalyst: 5% wt, Molar Ratio: 0.25 | 91% Yield | ijcce.ac.ir |

This methodological approach has proven effective for optimizing the production of various esters, providing a systematic way to enhance biocatalytic processes. nih.govresearchgate.net

Stereochemical Control in Enzymatic Synthesis

While methyl trans-2-octenoate itself is not chiral, the principle of stereochemical control is a significant advantage of enzymatic synthesis, particularly for more complex molecules or related compounds with stereogenic centers. unipv.it Enzymes, due to their intricate three-dimensional active sites, can exhibit high stereoselectivity, catalyzing reactions on prochiral substrates to produce a single enantiomer or resolving racemic mixtures to isolate one stereoisomer. mdpi.comhims-biocat.eu

For example, in the synthesis of chiral amines or alcohols, biocatalytic cascades using multiple enzymes can achieve excellent stereocontrol over products with two or more stereocenters. hims-biocat.eu The stereochemical outcome of an enzymatic reaction is not always dictated solely by the enzyme; in some cases, the intrinsic properties of the substrate can play a key role in guiding the stereochemistry of the product. nih.gov

Lipases are widely used for the kinetic resolution of racemic alcohols and acids. researchgate.net In a kinetic resolution, the enzyme selectively esterifies one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (which remains unreacted). The ability to control the stereochemistry at specific positions is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its exact 3D configuration. unipv.ithims-biocat.eu

Novel Derivatization and Functionalization Strategies

Functionalizing methyl trans-2-octenoate can lead to new molecules with tailored properties for specific applications. One innovative approach is the incorporation of the octenoate moiety into ionic liquid structures.

Incorporation into Ionic Liquid Structures for Specific Applications

Ionic liquids (ILs) are salts with melting points below 100°C, many of which are liquid at room temperature. olemiss.edu They are composed of an organic cation and an organic or inorganic anion. olemiss.edu ILs possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive as "green" solvents and functional materials. researchgate.net

The carboxylate functionality of trans-2-octenoic acid (the precursor to methyl trans-2-octenoate) can be used as the anionic component of an ionic liquid. Research has demonstrated the synthesis of novel ionic liquids by pairing a carboxylate anion, such as trans-2-octenoate, with a nitrogen-containing organic cation like choline (B1196258). olemiss.edu

The synthesis is typically achieved through a salt metathesis reaction, which involves the exchange of ions between two starting salts. olemiss.edu For instance, reacting choline bicarbonate with trans-2-octenoic acid results in the formation of the ionic liquid choline trans-2-octenoate, with water and carbon dioxide as byproducts. olemiss.edu

Synthesis of Choline trans-2-octenoate:

Cation Source: Choline Bicarbonate

Anion Source: trans-2-Octenoic Acid

Reaction: Choline Bicarbonate + trans-2-Octenoic Acid → Choline trans-2-octenoate + H₂O + CO₂

These novel octenoate-based ionic liquids have been investigated for specific applications, such as enhancing the transdermal delivery of drugs. Studies using porcine skin have shown that the chemical structure of the ionic liquid, including the nature of the anion (e.g., 2-octenoate), significantly influences its ability to transport molecules across the skin barrier. olemiss.edu This derivatization strategy transforms a simple fatty acid into a functional component of a task-specific ionic liquid, opening new avenues for its application. olemiss.edu

Biological Activities and Pharmacological Investigations of Methyl Trans 2 Octenoate

Antimicrobial Efficacy and Mechanisms of Action

The potential for methyl trans-2-octenoate to inhibit the growth of pathogenic microorganisms is an area of scientific interest, though direct studies remain scarce. Insights can be drawn from research on analogous compounds.

Broad-Spectrum Activity against Bacterial Pathogens

Direct evidence for the broad-spectrum antibacterial activity of methyl trans-2-octenoate is not extensively documented in peer-reviewed literature. However, studies on closely related fatty acid esters suggest potential efficacy against a range of bacteria. For instance, a study on the ethyl ester counterpart, ethyl trans-2-octenoate, demonstrated its ability to reduce the formation of persister cells in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as in Serratia marcescens. researchgate.net This suggests a role in disrupting bacterial dormancy, a key factor in chronic infections.

Furthermore, extracts from tamarillo fruit, which contain methyl octanoate (B1194180), have shown significant antibacterial activity against E. coli, P. aeruginosa, and the Gram-positive bacterium Staphylococcus aureus. nih.gov In another study, goat margarine containing methyl octanoate as a constituent displayed antibacterial effects against Salmonella typhimurium and Bacillus cereus. While indicative, these findings are not specific to the trans-2-isomer of methyl octenoate and highlight the need for direct testing of this specific compound.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Observed Effect |

| Ethyl trans-2-octenoate | Escherichia coli | Decreased persister formation researchgate.net |

| Ethyl trans-2-octenoate | Pseudomonas aeruginosa | Decreased persister formation researchgate.net |

| Ethyl trans-2-octenoate | Serratia marcescens | Decreased persister formation researchgate.net |

| Methyl octanoate (in tamarillo extract) | Escherichia coli | Significant inhibition nih.gov |

| Methyl octanoate (in tamarillo extract) | Pseudomonas aeruginosa | Significant inhibition nih.gov |

| Methyl octanoate (in tamarillo extract) | Staphylococcus aureus | Significant inhibition nih.gov |

Cellular and Molecular Targets of Antimicrobial Effects

The precise cellular and molecular targets of methyl trans-2-octenoate have not been elucidated. However, the mechanism of action for similar fatty acid esters is often attributed to their interaction with the bacterial cell membrane. The lipophilic nature of these molecules may facilitate their insertion into the lipid bilayer, leading to a disruption of membrane integrity and function. This can result in increased permeability, leakage of intracellular components, and ultimately, cell death. Research on ethyl esters of unsaturated fatty acids, including ethyl trans-2-octenoate, suggests that they may repress persister formation by regulating antitoxin systems, such as HipB in E. coli. researchgate.net

Antioxidant Properties and Reactive Oxygen Species Modulation

The capacity of a compound to counteract oxidative stress is a key indicator of its potential therapeutic value. While direct antioxidant data for methyl trans-2-octenoate is sparse, related compounds have been evaluated.

Interaction with Biological Antioxidant Systems

Currently, there is no available research that specifically investigates the interaction of methyl trans-2-octenoate with biological antioxidant systems, such as endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. This represents a significant gap in the understanding of the compound's potential biological effects.

Exploration of Therapeutic Potential

The therapeutic potential of methyl trans-2-octenoate is largely unexplored, with most of the available information being speculative. Some commercial suppliers suggest that the compound holds promise for applications in complex diseases such as cancer and inflammation, however, these claims are not substantiated by published scientific research. The use of methyl trans-2-octenoate as a raw material for the synthesis of other organic compounds that may have pharmaceutical applications has also been noted. medchemexpress.com Further investigation is required to validate any potential therapeutic uses of this compound.

Anti-inflammatory Pathway Modulation

While related compounds have been studied for their anti-inflammatory properties, specific research into the pathways modulated by Methyl trans-2-octenoate is still emerging. General statements suggest its potential therapeutic effects in inflammation, positioning it as a compound that warrants further investigation to understand its mechanism of action. For instance, other fatty acid esters have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), but specific data for Methyl trans-2-octenoate is not yet detailed in available literature.

Antineoplastic Research and Drug Candidate Evaluation

Methyl trans-2-octenoate is considered a compelling drug candidate with potential therapeutic effects against cancer. The process of evaluating natural products and their derivatives as anticancer agents often involves screening against various cancer cell lines to determine their cytotoxicity and mechanism of action, such as the induction of apoptosis. pandawainstitute.compreprints.org While the compound is noted for its promise in this field, detailed studies on its efficacy against specific cancer cell lines or its influence on antineoplastic pathways have not been extensively published. Its identification as a potential candidate underscores the need for further research and development to harness its therapeutic potential.

Application in Advanced Drug Delivery Systems

The physicochemical properties of fatty acid esters like Methyl trans-2-octenoate make them suitable for investigation in advanced drug delivery systems. smolecule.com

The structure of Methyl trans-2-octenoate is closely related to molecules that have been successfully used to enhance the delivery of drugs through the skin. Chemical permeation enhancers are compounds that can reversibly destabilize the outermost layer of the skin, the stratum corneum, facilitating the passage of therapeutic molecules. mdpi.com

Research into ionic liquids (ILs) for transdermal drug delivery has highlighted the effectiveness of the octenoate structure. A study focused on synthesizing water-soluble ionic liquids found that among several candidates, 2-octenoic acid (the parent acid of Methyl trans-2-octenoate) was the most effective anionic component for creating ILs that could effectively transport substances through porcine skin. olemiss.eduolemiss.edu This suggests that the lipophilic and structural characteristics of the trans-2-octenoate moiety are highly conducive to enhancing skin permeability. olemiss.edu

| Component Investigated | System | Key Finding | Source |

|---|---|---|---|

| 2-Octenoic Acid | Ionic Liquids (ILs) for Transdermal Delivery | Determined to be the best anionic candidate for IL synthesis to enhance transport through porcine skin. | olemiss.eduolemiss.edu |

| Choline (B1196258) trans-2-octenoate | Ionic Liquid | Synthesized and tested in porcine skin trials to evaluate transdermal transport capabilities. | olemiss.edu |

The effectiveness of a compound as a drug carrier is heavily dependent on its biocompatibility and lipophilicity. smolecule.com Lipophilic (fat-soluble) molecules can more easily pass through the lipid-rich membranes of cells, which is a key principle in drug design. researchgate.net The chemical structure of Methyl trans-2-octenoate, a methyl ester of a medium-chain unsaturated fatty acid, confers a lipophilic character.

This lipophilicity is a crucial attribute for its potential use in drug delivery systems, such as in carriers designed to enhance the absorption of hydrophilic drugs. researchgate.net A related compound, Methyl octanoate, has been specifically investigated as a potential carrier for drug delivery systems due to its biocompatibility and lipophilic nature. smolecule.com These properties are desirable for creating drug formulations that can effectively transport active pharmaceutical ingredients to their target sites within the body. smolecule.comucl.ac.uk

Transdermal Permeation Enhancement

Investigations into Other Biological Roles (e.g., Cell Signaling)

Beyond therapeutic applications, Methyl trans-2-octenoate has been studied for its role in fundamental biological processes like cell signaling, particularly in the context of olfaction. The sense of smell relies on the activation of specific receptors and neural pathways in the olfactory bulb in response to different chemical structures.

A study comparing the neural response in the rat olfactory bulb to closely related C8 methyl esters revealed that the presence and position of unsaturated bonds dramatically altered the signaling pattern. nih.gov While Methyl octanoate (with only single bonds) activated specific anterior regions of the olfactory bulb, Methyl trans-2-octenoate (with a double bond) did not strongly activate these same regions. Instead, it stimulated different glomerular clusters, including some located more posteriorly that were not activated by its saturated counterpart. nih.gov This demonstrates that Methyl trans-2-octenoate engages in a distinct form of cell signaling within the olfactory system, providing a clear example of its specific biological role at the molecular and cellular level. nih.gov

| Compound | Key Structural Feature | Observed Olfactory Bulb Activation Pattern | Source |

|---|---|---|---|

| Methyl octanoate | Saturated (single bonds) | Activated paired anterior regions known to respond to methyl esters. | nih.gov |

| Methyl trans-2-octenoate | Double bond at C2 | Did not strongly activate the same anterior regions; stimulated other glomerular clusters, including more posterior ones. | nih.gov |

| Methyl 2-octynoate | Triple bond at C2 | Did not activate the anterior regions; stimulated posterior, ventral glomerular clusters not activated by the other two compounds. | nih.gov |

Metabolic and Biotransformation Pathways of Methyl Trans 2 Octenoate

Microbial Biotransformation Dynamics

Microorganisms, particularly fungi, play a significant role in the biotransformation of various organic compounds, including unsaturated esters like methyl trans-2-octenoate. These processes are of interest for producing valuable chemicals and understanding detoxification mechanisms in these organisms. scielo.br

Fungal Metabolism and Metabolite Identification (e.g., Mucor species)

Fungi of the Mucor species are known to metabolize trans-2-octenoic acid and its derivatives. tandfonline.comtandfonline.com In studies involving Mucor sp. A-73, the metabolism of trans-2-octenoic acid resulted in the production of several metabolites. tandfonline.comtandfonline.com When the fungus was cultured in a phosphate (B84403) buffer solution, the primary metabolites identified were 3-hydroxyoctanoic acid, monooctyl phosphate, 1-octanol (B28484), and 1,3-octanediol (B1215191). tandfonline.com The investigation also found minor amounts of methyl trans-2-octenoate as residual substrate and methyl hexanoate (B1226103). tandfonline.com The biotransformation of unsaturated lactones by various fungal strains, including Syncephalastrum racemosum and Penicillium vermiculatum, has also been observed to yield hydroxylated derivatives. mdpi.com

Table 1: Metabolites of trans-2-Octenoic Acid Biotransformation by Mucor sp. A-73

| Precursor Compound | Metabolite |

|---|---|

| trans-2-Octenoic acid | 3-Hydroxyoctanoic acid |

| trans-2-Octenoic acid | Monooctyl phosphate |

| trans-2-Octenoic acid | 1-Octanol |

| trans-2-Octenoic acid | 1,3-Octanediol |

| trans-2-Octenoic acid | Methyl hexanoate (minor) |

Data sourced from Tahara & Mizutani (1978) and Kurogochi et al. (1975). tandfonline.comtandfonline.com

Pathway Elucidation: Reduction, Hydroxylation, and Phosphorylation

The metabolic pathway of trans-2-octenoic acid in Mucor species involves a series of reduction, hydroxylation, and phosphorylation steps. tandfonline.com The conversion of trans-2-octenoic acid to 3-hydroxyoctanoic acid is a reversible reaction. tandfonline.com The proposed pathway suggests that trans-2-octenoic acid is first reduced to trans-2-octenol, which is then further reduced to 1-octanol. Subsequently, 1-octanol is phosphorylated to yield monooctyl phosphate as a final product. tandfonline.com This indicates that the fungus primarily transforms the initial substrate into its corresponding phosphoryl ester. tandfonline.com The process of hydroxylation is also a key step, as demonstrated by the formation of 3-hydroxyoctanoic acid. tandfonline.comtandfonline.com The production of 1,3-octanediol suggests further hydroxylation events. tandfonline.com

Anaerobic Degradation Studies of Alkenoate Analogs

While specific studies on the anaerobic degradation of methyl trans-2-octenoate are limited, research on analogous compounds provides insight into potential pathways. In anoxic environments, the anaerobic degradation of n-hexane by denitrifying bacteria involves the formation of various intermediates, including (E)-4-methyl-2-octenoate. researchgate.net The proposed pathway for the degradation of n-hexane involves the initial addition of fumarate (B1241708) to form (1-methylpentyl)succinate. This intermediate is then converted through a series of reactions, including carbon skeleton rearrangement and beta-oxidation, to produce compounds like 4-methyloctanoyl-CoA, which can be further degraded. researchgate.netnih.gov This process ultimately leads to the formation of shorter-chain fatty acids. researchgate.net Studies on other alkenoates have also shown that anaerobic metabolism can occur, often initiated by the addition of cellular nucleophiles to the double bond.

Mammalian and Plant Metabolic Fates

Methyl trans-2-octenoate, as a fatty acid ester, is expected to be integrated into the general metabolic pathways of fatty acids and lipids in mammals and plants. foodb.cahmdb.ca

Integration into Fatty Acid and Lipid Metabolism Pathways

In mammals, dietary fatty acid esters are typically hydrolyzed by lipases in the gastrointestinal tract into their constituent fatty acids and alcohols before absorption and subsequent metabolism. Once absorbed, the octenoic acid moiety can enter the fatty acid β-oxidation pathway to generate acetyl-CoA. The double bond at the 2-position would require the action of an enoyl-CoA isomerase for complete oxidation. The resulting acetyl-CoA can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules. In plants, fatty acids are fundamental components of lipids and are involved in various metabolic processes. The introduction of fatty acid metabolic precursors, such as linoleic and linolenic acids, into pear fruits has been shown to increase the synthesis of various esters, including methyl octanoate (B1194180). mdpi.com This suggests that the components of methyl trans-2-octenoate can be incorporated into the plant's lipid and aroma compound biosynthesis pathways.

Role as an Endogenous Metabolite and Energy Source

Methyl trans-2-octenoate itself is listed as a fatty acid ester and is considered a potential endogenous metabolite. foodb.cahmdb.ca Its constituent acid, 2-octenoic acid, is recognized as a medium-chain fatty acid and has been detected in the human body. hmdb.ca Fatty acids are a major energy source for many tissues, and compounds like methyl trans-2-octenoate can serve as a source of energy and contribute to energy storage. foodb.ca In hepatocytes, medium-chain fatty acids like octanoate are readily oxidized and can reprogram cellular metabolism, leading to an increase in lipid-derived acetyl-CoA, which can then be used for processes such as histone acetylation. nih.gov This highlights the role of such fatty acids not only as an energy source but also in cellular regulation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl trans-2-octenoate |

| trans-2-Octenoic acid |

| 3-Hydroxyoctanoic acid |

| Monooctyl phosphate |

| 1-Octanol |

| 1,3-Octanediol |

| Methyl hexanoate |

| trans-2-Octenol |

| (E)-4-Methyl-2-octenoate |

| (1-Methylpentyl)succinate |

| Fumarate |

| 4-Methyloctanoyl-CoA |

| Acetyl-CoA |

| Linoleic acid |

| Linolenic acid |

| Methyl octanoate |

| 2-Octenoic acid |

| Octanoate |

Analytical and Spectroscopic Methodologies in Methyl Trans 2 Octenoate Research

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating methyl trans-2-octenoate from complex mixtures and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds such as methyl trans-2-octenoate. tandfonline.comvwr.com This method allows for both the qualitative identification and quantitative measurement of the compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive identification. nih.govhmdb.ca

GC-MS has been successfully employed to identify methyl trans-2-octenoate in various natural products and as a residual substrate in fungal metabolism studies. tandfonline.com The retention time of the compound in the gas chromatogram provides a basis for quantification, while the mass spectrum confirms its identity. Key mass fragments for methyl trans-2-octenoate are observed at m/z values of 87 and 55. nih.gov

| Parameter | Value | Reference |

| Purity by GC | >95.0% | vwr.comcalpaclab.com |

| Major Mass Fragments (m/z) | 87, 55 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of methyl trans-2-octenoate and for separating its stereoisomers. In commercial preparations, the purity of methyl trans-2-octenoate is often specified to be at least 90%, with the main impurity being the cis-isomer. thegoodscentscompany.comscbt.com HPLC, particularly with a chiral stationary phase, can be used to separate and quantify the trans and cis isomers. For general purity analysis, reversed-phase HPLC is commonly used, where the compound is separated based on its polarity. A typical system might involve a C18 column with a mobile phase of acetonitrile (B52724) and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of methyl trans-2-octenoate. fao.org Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. The chemical shifts and coupling constants of the vinyl protons are particularly diagnostic for the trans configuration of the double bond. cdnsciencepub.comamazonaws.com The ¹³C NMR spectrum reveals the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. nih.govcdnsciencepub.com

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR (CDCl₃) | δ (ppm) |

| H-2 | 6.98 | dt | 16, 8 | C-1 (C=O) | 166.9 |

| H-3 | 5.82 | dt | 16, 1.5 | C-2 (=CH) | 120.7 |

| OCH₃ | 3.73 | s | - | C-3 (=CH) | 149.7 |

| H-4 | - | - | - | C-4 | 32.1 |

| H-5 | - | - | - | C-5 | 27.6 |

| H-6 | - | - | - | C-6 | 31.2 |

| H-7 | - | - | - | C-7 | 23.4 |

| H-8 | - | - | - | C-8 | - |

| OCH₃ | 51.3 | ||||

| Data sourced from multiple references, slight variations may exist. nih.govcdnsciencepub.comamazonaws.com |

Complementary Spectroscopic Methods for Molecular Characterization

Other spectroscopic techniques provide additional valuable information for the characterization of methyl trans-2-octenoate.

Infrared (IR) Spectroscopy: The IR spectrum of methyl trans-2-octenoate displays characteristic absorption bands that confirm the presence of its functional groups. cdnsciencepub.com A strong absorption is typically observed for the C=O stretch of the ester at approximately 1720-1725 cm⁻¹. The C=C stretching vibration of the alkene appears around 1655-1659 cm⁻¹. cdnsciencepub.comamazonaws.com A key feature confirming the trans geometry of the double bond is a band around 980 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As an α,β-unsaturated ester, methyl trans-2-octenoate exhibits a characteristic absorption in the UV region of the electromagnetic spectrum. This absorption corresponds to a π → π* electronic transition.

Development of Novel Detection and Quantification Assays

While established analytical methods are robust, there is ongoing interest in developing new assays for the detection and quantification of α,β-unsaturated esters like methyl trans-2-octenoate. Research in this area includes the development of novel catalyst systems for reactions involving these compounds, which can also be adapted for analytical purposes. For example, advances in copper-catalyzed reductions of α,β-unsaturated esters could potentially be leveraged for the development of new quantitative methods. beilstein-journals.orgpnas.org Furthermore, research into indicator compounds for detecting specific enzyme activities, such as those involving α,β-unsaturated systems, may pave the way for novel biosensor-based detection methods. google.com The development of iridium-catalyzed reduction methods for α,β-unsaturated carbonyl compounds also presents possibilities for new analytical protocols. mdpi.com

Toxicological Research Paradigms and Safety Assessment Methodologies

Advanced In Vitro Toxicology Models and Mechanistic Studies

The toxicological evaluation of Methyl trans-2-octenoate often involves advanced in vitro models and mechanistic studies to predict potential adverse effects without the use of live animals. For many fragrance and flavor ingredients, including this compound, a "read-across" approach is common. This involves using data from structurally similar chemicals to predict the toxicological profile of the substance .

While specific in vitro studies on Methyl trans-2-octenoate are not extensively detailed in publicly available literature, the safety assessments by organizations like the Research Institute for Fragrance Materials (RIFM) typically incorporate a battery of in vitro tests. These can include assays for genotoxicity (the potential to damage genetic material), such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus or chromosomal aberration assays in mammalian cells. For fragrance ingredients, in vitro models are also employed to assess skin metabolism and the potential for skin sensitization.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated Methyl trans-2-octenoate as part of a group of α,β-unsaturated aldehydes, acids, and related esters. thegoodscentscompany.comfemaflavor.org These evaluations consider the metabolic fate of the compounds. It is anticipated that Methyl trans-2-octenoate is rapidly hydrolyzed to methanol (B129727) and trans-2-octenoic acid. The latter is then expected to be metabolized through the fatty acid β-oxidation pathway. femaflavor.org

In Vivo Safety Assessment Protocols in Relevant Model Systems

In vivo safety assessments, when deemed necessary, are conducted using established protocols in relevant animal models. However, for many flavoring and fragrance ingredients with a long history of use and low expected toxicity based on their chemical structure and metabolic fate, extensive in vivo testing may be limited in favor of alternative methods.

The following table summarizes the key toxicological endpoints and the general findings for Methyl trans-2-octenoate, often as part of a group evaluation.

| Toxicological Endpoint | Methodology/Approach | Finding | Citation |

| Acute Toxicity | Group evaluation and read-across | Low acute toxicity expected. | thermofisher.com |

| Repeated Dose Toxicity | Group evaluation of related substances | No significant toxicity at relevant exposure levels. | thegoodscentscompany.com |

| Genotoxicity | In vitro assays for the group | No concern for genotoxicity. | thegoodscentscompany.com |

| Reproductive/Developmental Toxicity | Group evaluation and read-across | No adverse effects expected at current intake levels. | thegoodscentscompany.com |

Skin Sensitization and Irritation Research (Methodology and Outcomes)

The potential for skin sensitization and irritation is a critical endpoint for fragrance ingredients due to their common application in cosmetic and personal care products.

Methodology: The assessment of skin sensitization for fragrance ingredients often involves a tiered approach. This can include:

In silico analysis: Using computational models to predict sensitization potential based on chemical structure.

In vitro assays: Employing non-animal tests to assess key events in the skin sensitization pathway.

Human Repeated Insult Patch Test (HRIPT): When necessary, this human volunteer study is conducted to confirm the absence of sensitization under exaggerated exposure conditions. researchgate.netnih.gov The HRIPT involves repeated application of the substance to the skin of volunteers to assess if an allergic reaction is induced. researchgate.netnih.gov

For irritation, studies are often conducted using in vitro reconstructed human epidermis models or, historically, in vivo rabbit skin irritation tests.

Outcomes: Information from The Good Scents Company indicates that Methyl trans-2-octenoate is considered irritating to the skin and eyes. thegoodscentscompany.com Safety Data Sheets for the compound also recommend avoiding contact with skin and eyes. thermofisher.com

Risk Assessment Frameworks in Chemical Safety (General)

The safety assessment of chemical substances like Methyl trans-2-octenoate is conducted within well-established risk assessment frameworks. These frameworks are designed to systematically evaluate the potential for harm and determine safe levels of exposure. A common framework involves the following steps:

Hazard Identification: This step involves identifying the intrinsic adverse effects a substance can cause, such as skin irritation, genotoxicity, or systemic toxicity. This is based on a review of all available scientific data.

Hazard Characterization (Dose-Response Assessment): This step determines the relationship between the dose of the substance and the incidence and severity of an adverse effect. For non-cancer endpoints, a No-Observed-Adverse-Effect Level (NOAEL) is often identified from toxicological studies.

Exposure Assessment: This step estimates the amount of the substance that humans are likely to be exposed to from various sources. For a flavor and fragrance ingredient, this includes intake from food and exposure from consumer products.

Risk Characterization: This final step integrates the information from the previous steps to estimate the likelihood and severity of adverse health effects in human populations. This is often done by comparing the estimated exposure to the NOAEL to determine a margin of safety.

For flavor and fragrance ingredients, international bodies like JECFA and RIFM utilize these frameworks. femaflavor.org They often employ a group-based evaluation, where substances with similar chemical structures and metabolic pathways are assessed together. The "Threshold of Toxicological Concern" (TTC) is another important tool used when substance-specific data is limited. The TTC approach establishes a human exposure threshold for a group of chemicals below which there is a very low probability of an appreciable risk to human health.

Q & A

Q. What are the established methods for synthesizing Methyl trans-2-octenoate, and what factors influence reaction efficiency?

Methyl trans-2-octenoate is commonly synthesized via transesterification of ethyl trans-2-octenoate with methanol in the presence of acid or base catalysts . Reaction efficiency depends on:

- Catalyst type : Enzymatic catalysts (e.g., lipases) improve stereoselectivity, while acidic/basic catalysts (e.g., H₂SO₄ or NaOH) enhance reaction rates.

- Temperature : Optimal ranges are 60–80°C to balance reaction speed and isomerization risks.

- Purity control : Column chromatography or distillation is required to separate cis-isomer impurities, which commonly account for ~10% of the product .

Q. Which analytical techniques are most reliable for characterizing Methyl trans-2-octenoate’s purity and structure?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies isomer ratios (e.g., cis vs. trans) and detects volatile impurities .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm double-bond geometry (trans configuration at δ 5.3–5.5 ppm for protons) and ester functionality .

- Refractometry : Measures refractive index (n²⁰/D = 1.442) to validate purity against literature standards .

Q. What are the critical physicochemical properties of Methyl trans-2-octenoate for experimental design?

Essential parameters include:

- Boiling point : 91°C at 9 mmHg, necessitating vacuum distillation for isolation .

- Density : 0.898 g/mL at 25°C, critical for solvent compatibility in biphasic reactions .

- LogP : 2.295, indicating moderate hydrophobicity relevant to lipid-based formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for Methyl trans-2-octenoate across studies?

Contradictions often arise from isomer impurities or measurement conditions. Strategies include:

- Meta-analysis : Systematically compare studies using inclusion criteria (e.g., purity ≥90%, standardized NMR/GC-MS protocols) .

- Reproducibility checks : Replicate key experiments (e.g., density measurements) under controlled humidity/temperature .

- Reference authoritative databases : Cross-validate data with NIST Chemistry WebBook or peer-reviewed syntheses .

Q. What experimental designs are optimal for studying Methyl trans-2-octenoate’s role in hydrophobic material synthesis?

For applications like starch ester derivatives :

- Reaction conditions : Use anhydrous methanol and inert atmospheres to prevent hydrolysis during transesterification .

- Characterization : Employ Differential Scanning Calorimetry (DSC) to assess thermal stability (decomposition onset ~200°C) and X-ray diffraction for crystallinity analysis .

- Comparative studies : Benchmark against saturated esters (e.g., methyl stearate) to evaluate hydrophobicity via contact angle measurements .

Q. How can researchers ensure data integrity in studies involving Methyl trans-2-octenoate?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document provenance : Record catalyst batches, solvent sources, and instrument calibration logs .

- Open science practices : Share raw NMR/GC-MS spectra in repositories with metadata (e.g., temperature, pressure) .

- Fraud mitigation : Include attention-check questions in surveys and validate outliers via replicate analyses .

Q. What are the challenges in synthesizing enantiomerically pure Methyl trans-2-octenoate, and how can they be addressed?

Challenges include:

- Isomerization : Double-bond migration during distillation. Mitigate by using low-temperature vacuum distillation .

- Catalyst selectivity : Enzymatic catalysts (e.g., Candida antarctica lipase B) improve trans-specificity but require longer reaction times .

- Analytical validation : Combine chiral HPLC with polarimetry to confirm enantiopurity .

Methodological Guidance

- Data validation : Prioritize peer-reviewed sources (e.g., University of Groningen synthesis protocols) over commercial databases .

- Experimental replication : Detailed methods for transesterification and characterization are available in and .

- Ethical reporting : Disclose isomer ratios and measurement uncertainties in publications to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.